

A Comparative Guide to the Infrared Spectrum of 2-Chloro-4-nitrotoluene

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Compound of Interest

Compound Name: 2-Chloro-4-nitrotoluene

Cat. No.: B140621

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This guide provides a detailed analysis of the key peaks in the Fourier-Transform Infrared (FTIR) spectrum of **2-Chloro-4-nitrotoluene**. For comparative purposes, the characteristic spectral data of 4-Nitrotoluene and 2-Chlorotoluene are also presented. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic methods for compound identification and characterization.

Data Presentation: Comparison of Key IR Peaks

The following table summarizes the principal infrared absorption peaks for **2-Chloro-4-nitrotoluene** and two related compounds. The assignments are based on the characteristic vibrational modes of the functional groups present in the molecules.

Vibrational Mode	2-Chloro-4-nitrotoluene (cm ⁻¹)	4-Nitrotoluene (cm ⁻¹)	2-Chlorotoluene (cm ⁻¹)
Aromatic C-H Stretch	3100 - 3000	3100 - 3000	3100 - 3000
Aliphatic C-H Stretch (CH ₃)	2980 - 2870	2980 - 2870	2980 - 2870
Asymmetric NO ₂ Stretch	~1520	~1520	-
Symmetric NO ₂ Stretch	~1350	~1350	-
Aromatic C=C Bending	1600 - 1475	1600 - 1475	1600 - 1475
C-N Stretch	~850	~850	-
C-Cl Stretch	~750	-	~740
Out-of-plane C-H Bending	900 - 675	900 - 675	900 - 675

Experimental Protocols

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound.

Methodology: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that requires minimal sample preparation.

Apparatus and Materials:

- FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
- Solid sample (e.g., **2-Chloro-4-nitrotoluene**).

- Spatula.
- Solvent for cleaning (e.g., isopropanol or acetone).
- Lint-free wipes.

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and free of any residues. Clean the crystal surface with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum. This will account for the absorbance of the crystal material and any ambient atmospheric components (e.g., CO₂, H₂O).
- Sample Measurement:
 - Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
 - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.
 - Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).
 - The instrument software will automatically ratio the single-beam spectrum of the sample to the single-beam background spectrum to generate the absorbance or transmittance spectrum.
- Cleaning:
 - After the measurement, release the pressure clamp and remove the sample from the crystal surface.

- Clean the ATR crystal thoroughly with a solvent and lint-free wipes to prevent cross-contamination.

Mandatory Visualization

The following diagram illustrates the correlation between the functional groups present in **2-Chloro-4-nitrotoluene** and their characteristic absorption regions in the infrared spectrum.

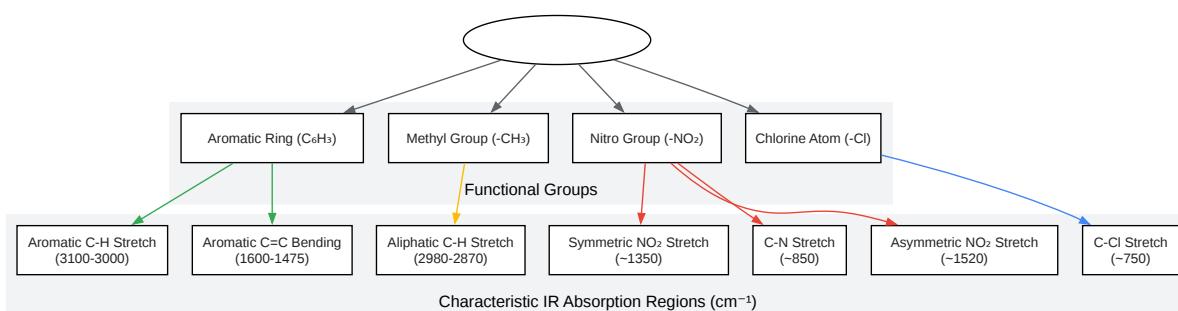


Figure 1: Functional Group and IR Peak Correlation for 2-Chloro-4-nitrotoluene

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Functional group and IR peak correlation.

This guide provides a foundational understanding of the key infrared spectral features of **2-Chloro-4-nitrotoluene**, offering a basis for its identification and differentiation from structurally similar molecules. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as NMR spectroscopy and mass spectrometry.

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